2-(3-aminoazetidin-1-yl)-N-butylacetamide
Description
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Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)7-12-5-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHSOYOZCLEDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-aminoazetidin-1-yl)-N-butylacetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique azetidine ring structure combined with an amine and acetamide functional groups. Its molecular formula is , and it features a butyl group that enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its role as an enzyme inhibitor and its effects on various cellular processes.
1. Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor for specific enzymes, particularly those involved in neurotransmission and metabolic pathways. For instance, it has been suggested that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease.
2. Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results demonstrate that it exhibits selective cytotoxicity against certain tumor cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
The proposed mechanism of action for this compound involves modulation of enzyme activity through competitive inhibition. This is supported by molecular docking studies that suggest strong binding affinity to target enzymes, which may alter their conformation and inhibit their function.
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- Neuroprotective Effects : In a study involving neuroblastoma cell lines, this compound demonstrated protective effects against oxidative stress-induced cell death, suggesting potential applications in neuroprotection.
- Anti-cancer Activity : A recent investigation revealed that this compound inhibits cell proliferation in colorectal cancer models through apoptosis induction, making it a candidate for further development in oncology.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
